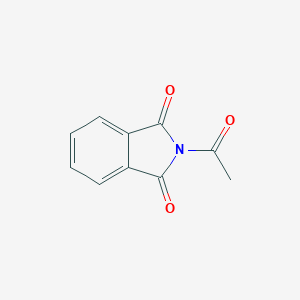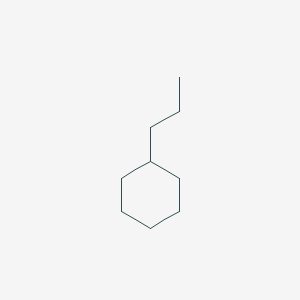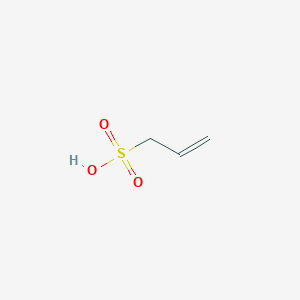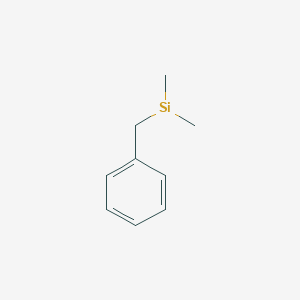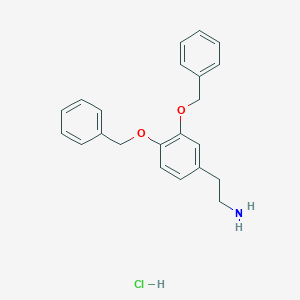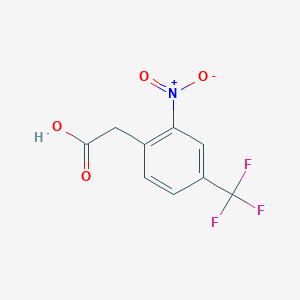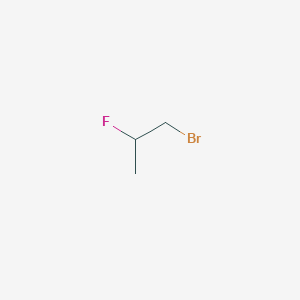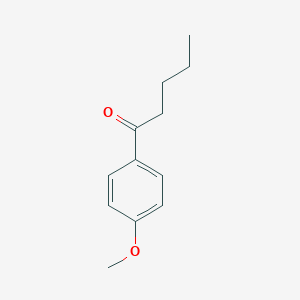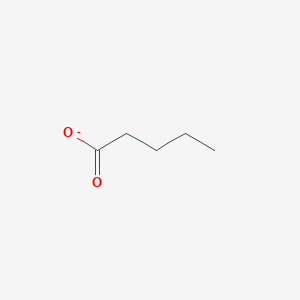![molecular formula C16H21Cl2N3O B167555 4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10070-94-7](/img/structure/B167555.png)
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one, commonly known as Nitracrine, is a chemical compound that belongs to the pyrazole family. Nitracrine has been widely studied for its potential use in cancer treatment. The compound has shown promising results in various preclinical studies and has been found to have potent antitumor activity.
Wirkmechanismus
Nitracrine exerts its antitumor activity by inhibiting DNA synthesis and inducing DNA damage in cancer cells. The compound interacts with DNA and forms covalent bonds with the nucleotides, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
Nitracrine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. Nitracrine also inhibits the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
Nitracrine has several advantages for lab experiments. The compound is highly soluble in water and can be easily administered to cells in culture. Nitracrine has also been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, Nitracrine has some limitations for lab experiments. The compound is highly reactive and can form adducts with other cellular components, leading to nonspecific effects.
Zukünftige Richtungen
There are several future directions for research on Nitracrine. One direction is to investigate the potential use of Nitracrine in combination with other chemotherapeutic agents. Another direction is to explore the use of Nitracrine in targeted drug delivery systems. Additionally, further studies are needed to elucidate the mechanism of action of Nitracrine and to identify potential biomarkers for response to the compound.
Synthesemethoden
Nitracrine can be synthesized by reacting 2-chloro-N,N-bis(2-chloroethyl)ethylamine with 1,5-dimethylpyrazol-3-one in the presence of a strong base such as sodium hydride. The reaction yields Nitracrine as the final product.
Wissenschaftliche Forschungsanwendungen
Nitracrine has been extensively studied for its potential use in cancer treatment. The compound has been found to have potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. Nitracrine induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle in cancer cells.
Eigenschaften
CAS-Nummer |
10070-94-7 |
|---|---|
Produktname |
4-[Bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
Molekularformel |
C16H21Cl2N3O |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)aminomethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H21Cl2N3O/c1-13-15(12-20(10-8-17)11-9-18)16(22)21(19(13)2)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3 |
InChI-Schlüssel |
HLMDYYLQTRZTFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



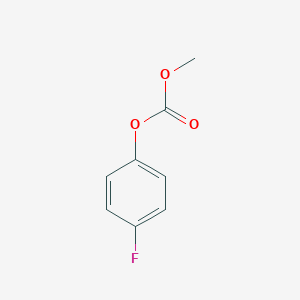
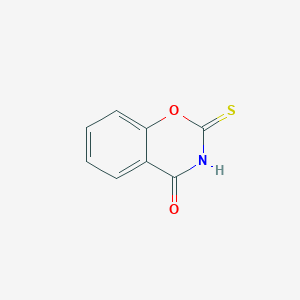
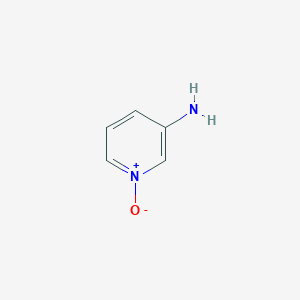
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)
